molecular formula C29H37IN2O2 B1663420 3,3'-Dihexyloxacarbocyanine iodide CAS No. 53213-82-4

3,3'-Dihexyloxacarbocyanine iodide

Cat. No.: B1663420
CAS No.: 53213-82-4
M. Wt: 572.5 g/mol
InChI Key: XVLXYDXJEKLXHN-UHFFFAOYSA-M
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Description

3,3’-Dihexyloxacarbocyanine iodide is a supravital lipophilic fluorochrome. This cationic dye is employed to stain mitochondria and endoplasmic reticulum in animal and plant cells. It is also used as a very rapid, consistent, and highly selective fluorochrome for endophytic ascomycetes in plant roots and liverworts .

Mechanism of Action

Target of Action

3,3’-Dihexyloxacarbocyanine iodide, also known as DiOC6(3), is a lipophilic fluorescent dye . Its primary targets are the mitochondria and endoplasmic reticulum (ER) in both animal and plant cells . At low concentrations, it selectively stains the mitochondria , while at higher concentrations, it can stain other internal membranes, such as the ER .

Mode of Action

The compound interacts with its targets by permeating the cell membrane and binding to these structures via its hydrophilic groups . The binding occurs due to the lipophilic nature of the dye, which allows it to integrate into the lipid bilayer of the organelles .

Biochemical Pathways

It is known that the dye is used to monitor changes in mitochondrial membrane potential . This suggests that it may play a role in pathways related to mitochondrial function and energy production.

Pharmacokinetics

It is soluble in chloroform , indicating that it may be metabolized and excreted by the liver.

Result of Action

The primary result of 3,3’-Dihexyloxacarbocyanine iodide’s action is the staining of mitochondria and ER, which allows for the visualization of these organelles under a fluorescence microscope . This can provide valuable information about the health and function of these organelles. For example, changes in the mitochondrial membrane potential can indicate mitochondrial dysfunction, which is associated with various diseases.

Action Environment

The action of 3,3’-Dihexyloxacarbocyanine iodide can be influenced by various environmental factors. For instance, the concentration of the dye can affect its selectivity for different organelles . Additionally, the dye’s fluorescence can be affected by the pH and temperature of its environment.

Biochemical Analysis

Biochemical Properties

3,3’-Dihexyloxacarbocyanine iodide plays a significant role in biochemical reactions by interacting with various biomolecules. This compound is known to bind to the lipid bilayers of cellular membranes, which allows it to stain mitochondria and the endoplasmic reticulum effectively . The interaction with these organelles is primarily due to the lipophilic nature of 3,3’-Dihexyloxacarbocyanine iodide, which facilitates its integration into the lipid-rich environments of these cellular structures . Additionally, this dye can be used to detect changes in mitochondrial membrane potential, which is crucial for studying mitochondrial function and apoptosis .

Cellular Effects

3,3’-Dihexyloxacarbocyanine iodide has profound effects on various cell types and cellular processes. At low concentrations, it selectively accumulates in the mitochondria, making it an excellent marker for mitochondrial studies . This compound can influence cell function by altering mitochondrial membrane potential, which is a key indicator of cellular health and apoptosis . Furthermore, 3,3’-Dihexyloxacarbocyanine iodide can affect cell signaling pathways and gene expression by inducing changes in mitochondrial function, which in turn impacts cellular metabolism .

Molecular Mechanism

The mechanism of action of 3,3’-Dihexyloxacarbocyanine iodide involves its integration into lipid bilayers and subsequent binding to mitochondrial and endoplasmic reticulum membranes . This binding is facilitated by the hydrophobic interactions between the dye and the lipid components of the membranes . At the molecular level, 3,3’-Dihexyloxacarbocyanine iodide can induce changes in mitochondrial membrane potential, which affects the activity of various enzymes and proteins involved in mitochondrial function . Additionally, this compound can inhibit or activate specific enzymes, leading to alterations in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Dihexyloxacarbocyanine iodide can change over time. This compound is relatively stable under standard laboratory conditions, but its fluorescence properties can degrade with prolonged exposure to light . Long-term studies have shown that 3,3’-Dihexyloxacarbocyanine iodide can have lasting effects on cellular function, particularly in terms of mitochondrial health and apoptosis . In vitro and in vivo studies have demonstrated that this dye can be used to monitor changes in mitochondrial function over extended periods .

Dosage Effects in Animal Models

The effects of 3,3’-Dihexyloxacarbocyanine iodide vary with different dosages in animal models. At low doses, this compound is effective for staining mitochondria and assessing mitochondrial function without causing significant toxicity . At higher doses, 3,3’-Dihexyloxacarbocyanine iodide can induce toxic effects, including disruption of mitochondrial membrane potential and induction of apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

3,3’-Dihexyloxacarbocyanine iodide is involved in metabolic pathways related to mitochondrial function. This compound interacts with enzymes and cofactors involved in oxidative phosphorylation, which is a critical process for ATP production in mitochondria . By altering mitochondrial membrane potential, 3,3’-Dihexyloxacarbocyanine iodide can affect the activity of these enzymes and subsequently impact metabolic flux and metabolite levels . This makes it a valuable tool for studying mitochondrial metabolism and related biochemical pathways .

Transport and Distribution

Within cells and tissues, 3,3’-Dihexyloxacarbocyanine iodide is transported and distributed primarily through its integration into lipid bilayers . This compound can interact with various transporters and binding proteins that facilitate its movement within the cell . Its lipophilic nature allows it to accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects . The distribution of 3,3’-Dihexyloxacarbocyanine iodide within cells is influenced by its concentration and the presence of specific transport mechanisms .

Subcellular Localization

3,3’-Dihexyloxacarbocyanine iodide is primarily localized in the mitochondria and endoplasmic reticulum due to its lipophilic properties . This compound can also stain other internal membranes at higher concentrations, including the Golgi apparatus and vesicle membranes . The subcellular localization of 3,3’-Dihexyloxacarbocyanine iodide is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is crucial for its function as a fluorescent dye and its ability to monitor changes in cellular structures and functions .

Preparation Methods

The synthesis of 3,3’-Dihexyloxacarbocyanine iodide involves the reaction of 3-hexyl-2-benzoxazolium iodide with 3-hexyl-2-(3H)-benzoxazolylidene-1-propenyl. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization from a suitable solvent such as ethanol or methanol .

Chemical Reactions Analysis

3,3’-Dihexyloxacarbocyanine iodide undergoes various chemical reactions, including:

Scientific Research Applications

3,3’-Dihexyloxacarbocyanine iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent dye to study the properties of various chemical compounds.

    Biology: The compound is employed to stain mitochondria and endoplasmic reticulum in animal and plant cells, facilitating the study of cellular structures and functions.

    Medicine: It is used to detect changes in mitochondrial membrane potential, which is important in the study of apoptosis and other cellular processes.

    Industry: The dye is used in diagnostic assays, manufacturing, hematology, and histology .

Comparison with Similar Compounds

3,3’-Dihexyloxacarbocyanine iodide is unique among similar compounds due to its high selectivity and rapid staining properties. Similar compounds include:

These compounds share similar structures and properties but differ in their specific applications and staining characteristics.

Properties

CAS No.

53213-82-4

Molecular Formula

C29H37IN2O2

Molecular Weight

572.5 g/mol

IUPAC Name

(2E)-3-hexyl-2-[(E)-3-(3-hexyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide

InChI

InChI=1S/C29H37N2O2.HI/c1-3-5-7-13-22-30-24-16-9-11-18-26(24)32-28(30)20-15-21-29-31(23-14-8-6-4-2)25-17-10-12-19-27(25)33-29;/h9-12,15-21H,3-8,13-14,22-23H2,1-2H3;1H/q+1;/p-1

InChI Key

XVLXYDXJEKLXHN-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCC.[I-]

SMILES

CCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC.[I-]

Canonical SMILES

CCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC.[I-]

53213-82-4

Pictograms

Irritant

Related CAS

54501-79-0 (Parent)

Synonyms

3,3'-dihexaoxycarbocyanine iodide
3,3'-dihexyl-2,2'-oxacarbocyanine
3,3'-dihexyl-2,2'-oxycarbocyanine
3,3'-dihexyloxacarbocyanine
3,3'-dihexyloxacarbocyanine iodide
Dioc(6)
DiOC6
DiOC6(3)
NK 2280
NK-2280

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Dihexyloxacarbocyanine iodide
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Customer
Q & A

Q1: What is the primary cellular target of DiOC6(3)?

A1: DiOC6(3) primarily accumulates in membranous structures within cells, exhibiting a strong affinity for the endoplasmic reticulum (ER) and mitochondria. [, , , ]

Q2: How does DiOC6(3) interact with its cellular targets?

A2: The lipophilic nature of DiOC6(3) allows it to easily penetrate cell membranes and integrate into the lipid bilayer. Its accumulation in the ER and mitochondria is attributed to the negative membrane potential of these organelles. [, , , , ]

Q3: How does DiOC6(3) staining facilitate the study of ER and mitochondria?

A3: DiOC6(3) fluoresces upon excitation with specific wavelengths of light. This fluorescence enables researchers to visualize the morphology, distribution, and dynamics of the ER and mitochondria in living and fixed cells using fluorescence microscopy. [, , , ]

Q4: Can DiOC6(3) be used to study other cellular processes besides organelle morphology?

A4: Yes, DiOC6(3) is a versatile tool. Researchers have used it to investigate a range of cellular processes, including:

  • Membrane Potential Changes: Changes in DiOC6(3) fluorescence intensity correlate with alterations in membrane potential, making it useful for studying cellular responses to stimuli, apoptosis, and drug effects. [, , , , , , , , ]
  • Cell Viability: DiOC6(3) can distinguish between viable and non-viable cells based on membrane integrity and potential, providing insights into cell health and responses to treatments. [, , , , ]
  • Organelle Motility: Time-lapse imaging of DiOC6(3)-stained cells allows for the observation of dynamic processes like ER and mitochondrial movement and interactions with other cellular components. [, , ]
  • Fungal Identification: Interestingly, DiOC6(3) demonstrates selective staining of ascomycete fungi, particularly those associated with specific plant roots, potentially due to differences in membrane permeability. []

Q5: What is the molecular formula and weight of DiOC6(3)?

A5: The molecular formula of DiOC6(3) is C29H41IN2O2, and its molecular weight is 588.6 g/mol.

Q6: Is there spectroscopic data available for DiOC6(3)?

A6: While specific spectroscopic data might vary based on the solvent and conditions, DiOC6(3) generally exhibits an absorption maximum around 484 nm and an emission maximum around 501 nm. [] Researchers can find detailed spectroscopic information in the product literature provided by suppliers like Thermo Fisher Scientific and others.

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